molecular formula C22H35NO2 B14235549 (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate CAS No. 558461-14-6

(2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate

Cat. No.: B14235549
CAS No.: 558461-14-6
M. Wt: 345.5 g/mol
InChI Key: FOIYORSXGXSEOO-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzoate ester group attached to a hexyl chain. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,2,6,6-Tetramethylpiperidin-4-yl) 4-hexylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate involves its ability to scavenge free radicals and inhibit oxidative processes. The piperidine ring, with its electron-donating methyl groups, enhances the compound’s stability and reactivity towards reactive oxygen species (ROS). This makes it effective in protecting materials and biological systems from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
  • 2,2,6,6-Tetramethylpiperidine

Uniqueness

Compared to similar compounds, (2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate offers enhanced stability and a broader range of applications due to its unique ester linkage and hexyl chain. This structural feature provides additional hydrophobicity, making it suitable for use in non-polar environments and enhancing its effectiveness as a stabilizer .

Properties

CAS No.

558461-14-6

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 4-hexylbenzoate

InChI

InChI=1S/C22H35NO2/c1-6-7-8-9-10-17-11-13-18(14-12-17)20(24)25-19-15-21(2,3)23-22(4,5)16-19/h11-14,19,23H,6-10,15-16H2,1-5H3

InChI Key

FOIYORSXGXSEOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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